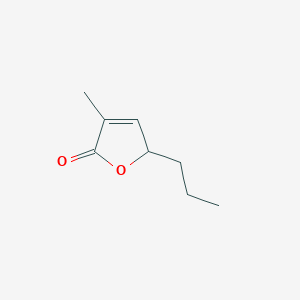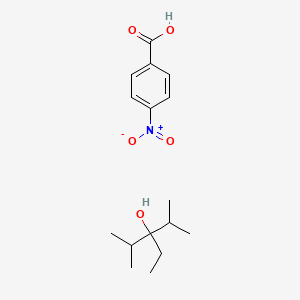
3-Ethyl-2,4-dimethylpentan-3-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,4-dimethylpentan-3-ol: is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, characterized by the presence of an ethyl group and two methyl groups attached to a pentane backbone. 4-Nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4, featuring a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethyl-2,4-dimethylpentan-3-ol: can be synthesized through the reaction of 2-methylpropanal with isopropyl magnesium iodide, followed by hydrolysis. The reaction proceeds as follows:
2-Methylpropanal+Isopropyl magnesium iodide→3-Ethyl-2,4-dimethylpentan-3-ol
The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
4-Nitrobenzoic acid: can be synthesized through the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction proceeds as follows:
Benzoic acid+Nitric acid→4-Nitrobenzoic acid
The reaction is typically carried out at a temperature range of 0-5°C to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
Industrial production of 3-Ethyl-2,4-dimethylpentan-3-ol involves the large-scale synthesis using similar methods as described above, with additional purification steps such as distillation and recrystallization to obtain the pure compound.
4-Nitrobenzoic acid: is produced industrially through continuous nitration processes, where benzoic acid is continuously fed into a reactor containing the nitrating mixture. The product is then separated and purified through crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,4-dimethylpentan-3-ol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
4-Nitrobenzoic acid: undergoes reactions such as:
Reduction: It can be reduced to form 4-aminobenzoic acid.
Esterification: It can react with alcohols to form esters.
Decarboxylation: It can undergo decarboxylation to form nitrobenzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine are used.
Major Products Formed
Oxidation of 3-Ethyl-2,4-dimethylpentan-3-ol: Forms 3-ethyl-2,4-dimethylpentan-3-one.
Reduction of 4-Nitrobenzoic acid: Forms 4-aminobenzoic acid.
Esterification of 4-Nitrobenzoic acid: Forms 4-nitrobenzoate esters.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,4-dimethylpentan-3-ol: is used in organic synthesis as an intermediate for the preparation of various compounds. It is also used in the study of reaction mechanisms and stereochemistry.
4-Nitrobenzoic acid: has applications in the synthesis of dyes, pharmaceuticals, and agrochemicals. It is also used as a precursor for the synthesis of 4-aminobenzoic acid, which is an important intermediate in the production of folic acid.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,4-dimethylpentan-3-ol involves its ability to act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. Its molecular targets include electrophilic centers in various organic molecules.
4-Nitrobenzoic acid: exerts its effects through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-2,4-dimethylpentan-3-ol: is similar to other tertiary alcohols such as 2,4-dimethyl-3-pentanol and 3-ethyl-3-pentanol. Its uniqueness lies in its specific substitution pattern, which affects its reactivity and physical properties.
4-Nitrobenzoic acid: is similar to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. Its uniqueness lies in the position of the nitro group, which influences its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
55740-38-0 |
|---|---|
Molekularformel |
C16H25NO5 |
Molekulargewicht |
311.37 g/mol |
IUPAC-Name |
3-ethyl-2,4-dimethylpentan-3-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C9H20O.C7H5NO4/c1-6-9(10,7(2)3)8(4)5;9-7(10)5-1-3-6(4-2-5)8(11)12/h7-8,10H,6H2,1-5H3;1-4H,(H,9,10) |
InChI-Schlüssel |
DGYKSCKGRWTIRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)(C(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
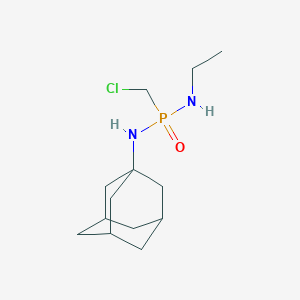
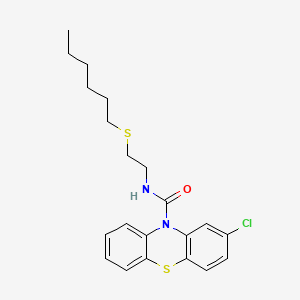
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
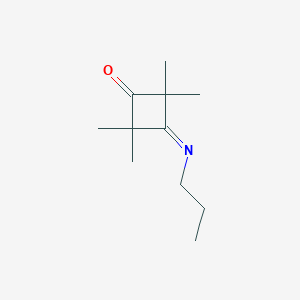
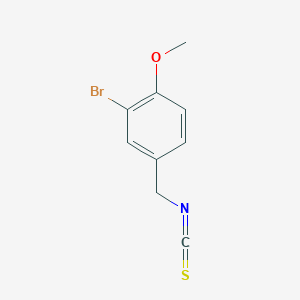

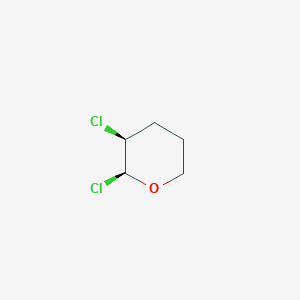
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
